molecular formula C14H20NOP B1200845 3-[(Diisopropylphosphoryl)methyl]benzonitrile CAS No. 81373-49-1

3-[(Diisopropylphosphoryl)methyl]benzonitrile

Cat. No. B1200845
CAS RN: 81373-49-1
M. Wt: 249.29 g/mol
InChI Key: XWXLGRKZBVPABR-UHFFFAOYSA-N
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Description

“3-[(Diisopropylphosphoryl)methyl]benzonitrile” is a chemical compound with the molecular formula C14H20NOP . It has a molecular weight of 249.29 g/mol . The compound is also known by alternate names such as “3-(Diisopropyl-phosphinoylmethyl)-benzonitrile” and "3-[di(propan-2-yl)phosphorylmethyl]benzenecarbonitrile" .


Molecular Structure Analysis

The InChI string for “3-[(Diisopropylphosphoryl)methyl]benzonitrile” is InChI=1S/C14H20NOP/c1-11(2)17(16,12(3)4)10-14-7-5-6-13(8-14)9-15/h5-8,11-12H,10H2,1-4H3 . This provides a detailed description of the compound’s molecular structure.

Scientific Research Applications

Montmorillonite Clay Catalysis

  • Montmorillonite K10 clay can catalyze the conversion of methyl benzoate and NH3 into benzonitrile and amides, showing potential for benzonitrile derivative synthesis (Wali et al., 1998).

Photochemical Reactions

  • Benzonitrile derivatives exhibit distinct behaviors in photochemical reactions, which can be influenced by substituents in the phenyl ring. This has implications for the regioselectivity of cycloaddition reactions (Gerber et al., 1977).

Cycloaddition Reactions

  • The study of electrophilically activated benzonitrile N-oxides in cycloaddition reactions provides insights into the formation of cycloadducts and oximes, relevant for the synthesis of benzonitrile derivatives (Domingo et al., 2006).

Hammett Equation Analysis

  • Research on 3- and 4-substituted benzonitriles contributes to the understanding of the Hammett equation's validity, which is important in predicting chemical reactivity and physical properties (Exner & Böhm, 2004).

Dye Sensitized Solar Cells

  • Benzonitrile-based electrolytes demonstrate improved stability and efficiency in dye-sensitized solar cells, a key application in renewable energy technology (Latini et al., 2014).

Organometallic Chemistry

  • Benzonitrile adducts of terminal diarylphosphido complexes show potential as preparative sources for reactive phosphido complexes, relevant in organometallic synthesis and catalysis (Hoyle et al., 2011).

Positron Emission Tomography Imaging

  • Novel benzonitrile analogues have been synthesized for use in PET imaging, particularly for imaging metabotropic glutamate receptor subtype 5 (Shimoda et al., 2016).

properties

IUPAC Name

3-[di(propan-2-yl)phosphorylmethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20NOP/c1-11(2)17(16,12(3)4)10-14-7-5-6-13(8-14)9-15/h5-8,11-12H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXLGRKZBVPABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(=O)(CC1=CC(=CC=C1)C#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337178
Record name 3-[(Diisopropylphosphoryl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Diisopropylphosphoryl)methyl]benzonitrile

CAS RN

81373-49-1
Record name 3-[(Diisopropylphosphoryl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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